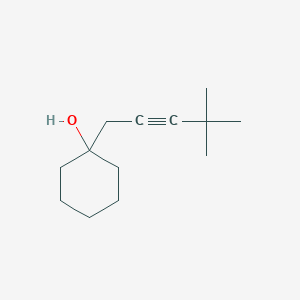

1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol

Description

1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a branched alkyne substituent at the 1-position of the cyclohexane ring. The compound’s structure includes a 4,4-dimethylpent-2-yn-1-yl group, which confers unique steric and electronic properties due to the alkyne moiety and geminal dimethyl branching.

Properties

Molecular Formula |

C13H22O |

|---|---|

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-(4,4-dimethylpent-2-ynyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H22O/c1-12(2,3)8-7-11-13(14)9-5-4-6-10-13/h14H,4-6,9-11H2,1-3H3 |

InChI Key |

CKSLRYULOUBEOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CCC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4,4-dimethylpent-2-yne in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Formation of the corresponding ketone

Reduction: Formation of the corresponding alkane

Substitution: Formation of the corresponding chlorinated compound

Scientific Research Applications

1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexanol derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a structured comparison of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol with structurally analogous compounds:

Structural Analogues and Substituent Effects

A. Alkyne-Substituted Cyclohexanols

- 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol Substituent: 4,4-Dimethylpent-2-yn-1-yl. Molecular Formula: C₁₃H₂₂O. Molecular Weight: 194.31 g/mol.

- 2-(Pent-4-yn-1-yl)cyclohexan-1-ol

B. Aromatic Amine-Substituted Cyclohexanols (Pharmacologically Active)

- Tramadol (1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexan-1-ol hydrochloride) Molecular Formula: C₁₆H₂₅NO₂. Molecular Weight: 263.38 g/mol. Key Features: The m-methoxyphenyl and dimethylaminomethyl groups confer opioid receptor affinity, enabling analgesic effects. The hydroxyl group enhances water solubility .

- Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) Molecular Formula: C₁₇H₂₇NO₂. Molecular Weight: 277.41 g/mol. Key Features: The 4-methoxyphenyl and tertiary amine groups facilitate serotonin-norepinephrine reuptake inhibition (SNRI), distinguishing it from the non-aromatic target compound .

C. Halogenated and Nitro-Substituted Cyclohexanols

- 1-(Nitromethyl)cyclohexan-1-ol Substituent: Nitromethyl. Molecular Formula: C₇H₁₃NO₃. Key Features: The nitro group introduces explosive hazards and polarizability, contrasting with the alkyne’s stability in the target compound .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol | Not reported | Not reported | Likely lipid-soluble due to alkyne |

| Tramadol | 168–172 | 343 | Water-soluble (HCl salt) |

| Venlafaxine | 72–75 | 420 (decomposes) | Moderate in water |

The target compound’s alkyne group and hydrocarbon-rich substituent suggest low polarity, contrasting with Tramadol and Venlafaxine, which have ionizable amines for enhanced bioavailability .

Biological Activity

1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol is . Its structure features a cyclohexanol ring substituted with a 4,4-dimethylpent-2-yne group. This unique configuration may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Weight | 198.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation. A study reported that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.

Case Study: A derivative of the compound was tested against breast cancer cell lines, showing an IC50 value (the concentration required to inhibit cell growth by 50%) of 10 µM, indicating moderate activity.

The precise mechanism of action for 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol remains under investigation. However, it is hypothesized that its biological activity may be attributed to:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis: Some studies have suggested that these compounds can trigger programmed cell death in cancer cells.

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.